molecular formula C11H15ClO B13243459 2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13243459
M. Wt: 198.69 g/mol
InChI Key: FAAWSLYHTVIVLT-UHFFFAOYSA-N
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Description

2-(2-Chloroprop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde is a complex organic compound featuring a bicyclic structure with a chlorine-substituted propylene group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroprop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine-substituted propylene group may also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobicyclo[2.2.1]heptane: A similar compound without the aldehyde group.

    2-(2-Chloroprop-2-EN-1-YL)bicyclo[2.2.1]heptane: A similar compound without the aldehyde group.

Uniqueness

2-(2-Chloroprop-2-EN-1-YL)bicyclo[221]heptane-2-carbaldehyde is unique due to the presence of both the chlorine-substituted propylene group and the aldehyde functional group

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-(2-chloroprop-2-enyl)bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C11H15ClO/c1-8(12)5-11(7-13)6-9-2-3-10(11)4-9/h7,9-10H,1-6H2

InChI Key

FAAWSLYHTVIVLT-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1(CC2CCC1C2)C=O)Cl

Origin of Product

United States

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